Cas no 2770500-84-8 ((9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate)

(9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-7349474
- 2770500-84-8
- (9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate
-
- インチ: 1S/C21H19NO2/c1-2-15-11-12-22(13-15)21(23)24-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h1,3-10,15,20H,11-14H2
- InChIKey: GRSOKRADPRUIPT-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CCC(C#C)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 317.141578849g/mol
- どういたいしつりょう: 317.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 499
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
(9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7349474-0.5g |
(9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate |
2770500-84-8 | 0.5g |
$1221.0 | 2023-07-06 | ||
Enamine | EN300-7349474-0.05g |
(9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate |
2770500-84-8 | 0.05g |
$1068.0 | 2023-07-06 | ||
Enamine | EN300-7349474-0.1g |
(9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate |
2770500-84-8 | 0.1g |
$1119.0 | 2023-07-06 | ||
Enamine | EN300-7349474-1.0g |
(9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate |
2770500-84-8 | 1.0g |
$1272.0 | 2023-07-06 | ||
Enamine | EN300-7349474-0.25g |
(9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate |
2770500-84-8 | 0.25g |
$1170.0 | 2023-07-06 | ||
Enamine | EN300-7349474-10.0g |
(9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate |
2770500-84-8 | 10.0g |
$5467.0 | 2023-07-06 | ||
Enamine | EN300-7349474-5.0g |
(9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate |
2770500-84-8 | 5.0g |
$3687.0 | 2023-07-06 | ||
Enamine | EN300-7349474-2.5g |
(9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate |
2770500-84-8 | 2.5g |
$2492.0 | 2023-07-06 |
(9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate 関連文献
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
(9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylateに関する追加情報
(9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate: A Comprehensive Overview
The compound with CAS No 2770500-84-8, commonly referred to as (9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its complex structure, which includes a fluorenyl group attached to a methyl ester of a pyrrolidine derivative. The presence of the ethynyl group further enhances its reactivity and potential applications in various chemical reactions.
Recent studies have highlighted the importance of fluorenylmethyl esters in the synthesis of advanced materials, particularly in the development of high-performance polymers and optoelectronic devices. The fluorenyl group, known for its aromatic stability and photoluminescent properties, plays a pivotal role in enhancing the electronic properties of the compound. This makes it an ideal candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The 3-ethynylpyrrolidine moiety within the molecule introduces additional functional groups that can participate in various chemical transformations. For instance, the ethynyl group can undergo cyclization reactions, enabling the formation of complex ring structures. This property has been exploited in the synthesis of bioactive molecules and drug delivery systems. Recent research has demonstrated that this compound can serve as a versatile building block for constructing intricate molecular architectures with tailored functionalities.
In terms of synthesis, (9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate is typically prepared through a multi-step process involving organometallic reactions and esterification techniques. The use of transition metal catalysts, such as palladium complexes, has been shown to significantly improve the efficiency and selectivity of these reactions. This approach not only ensures high yields but also allows for precise control over the stereochemistry of the final product.
The compound's unique combination of structural features has also made it a valuable tool in click chemistry. The ethynyl group can undergo copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, enabling the rapid construction of diverse molecular frameworks. This has opened up new avenues for drug discovery and materials science, where modular assembly of molecules is crucial.
From an environmental perspective, researchers have been exploring sustainable methods for synthesizing (9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate. Green chemistry principles are being applied to minimize waste and reduce energy consumption during its production. For example, catalytic processes that utilize renewable feedstocks or operate under mild conditions are being developed to enhance the eco-friendliness of this compound's synthesis.
In conclusion, CAS No 2770500-84-8 represents a cutting-edge compound with immense potential across multiple disciplines. Its structural complexity and functional versatility make it a valuable asset in modern organic chemistry. As research continues to uncover new applications and synthetic strategies for this compound, it is poised to play an increasingly important role in advancing both scientific knowledge and industrial innovation.
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